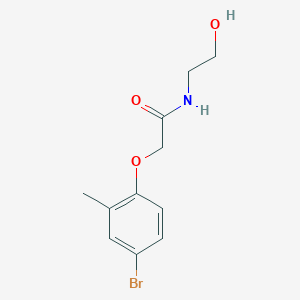
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is synthesized using a specific method and has various applications in the field of pharmacology and biochemistry. In
作用机制
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves binding to specific receptors in the body, including the GABA-A receptor. This binding leads to the modulation of receptor activity, resulting in various physiological effects. Additionally, it has been shown to have an effect on certain ion channels and transporters in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide are diverse and depend on the specific receptors and pathways involved. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, as well as potential anti-inflammatory and anti-cancer effects. Additionally, it has been shown to affect various neurotransmitter systems in the body, including GABA, glutamate, and dopamine.
实验室实验的优点和局限性
One advantage of using 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its high potency and specificity for certain receptors. This allows for precise modulation of receptor activity and investigation of specific pathways. Additionally, its unique chemical structure allows for the development of new drugs with improved efficacy and safety profiles.
One limitation of using 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its potential toxicity and side effects. Careful handling and dosing are required to ensure safety and avoid adverse effects. Additionally, its high potency and specificity can make it difficult to study the effects of other drugs or compounds in combination with 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide.
未来方向
There are many potential future directions for research involving 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide. One area of interest is the development of new drugs based on its chemical structure and mechanism of action. Additionally, further investigation into its potential therapeutic effects on various diseases, including cancer and neurological disorders, is warranted. Finally, studies investigating its effects on specific neurotransmitter systems and ion channels could lead to a better understanding of its physiological effects and potential therapeutic applications.
合成方法
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves the reaction of 2-methyl-4-bromo phenol with chloroacetyl chloride, followed by reaction with ethylenediamine. The resulting product is then treated with acetic anhydride to obtain the final compound. This method requires careful handling of the reactants and products to ensure purity and yield.
科学研究应用
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is commonly used in scientific research for its ability to modulate specific receptors in the body. It has been shown to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has been used in studies to investigate the mechanisms of action of certain drugs and to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYGEDJXMKBSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

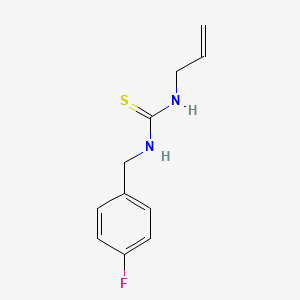
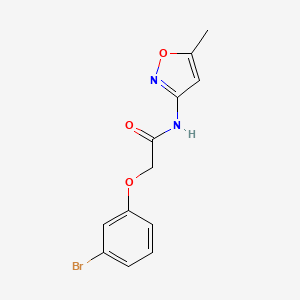
![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B4985544.png)
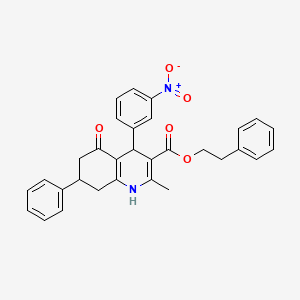
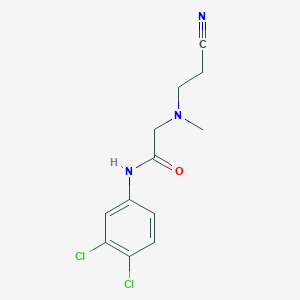
![3-(3-chlorophenyl)-11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4985558.png)
![6-(2,5-dimethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4985559.png)
![N~2~-(4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4985562.png)
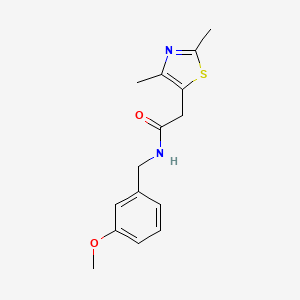
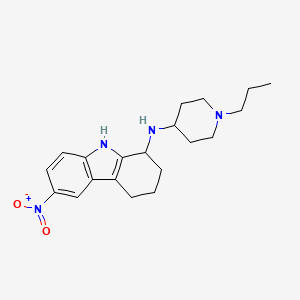
![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)